(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with a suitable chiral catalyst to induce asymmetric synthesis. The reaction typically proceeds through a series of steps, including condensation, reduction, and hydrolysis, to yield the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoylformic acid or 2-methoxybenzoic acid.
Reduction: Formation of 2-methoxyphenylpropanol or 2-methoxyphenylpropanal.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or antioxidant properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases, including cancer and cardiovascular disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed as a precursor for the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyhydrocinnamic acid: Similar structure but lacks the chiral center.
3-(2-Methoxyphenyl)propanoic acid: Similar backbone but different substitution pattern.
2-Methoxybenzoic acid: Similar aromatic ring but different functional groups.
Uniqueness
(2S)-2-Hydroxy-2-(2-methoxyphenyl)propanoic acid is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence its biological activity and interactions with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
(2S)-2-hydroxy-2-(2-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-10(13,9(11)12)7-5-3-4-6-8(7)14-2/h3-6,13H,1-2H3,(H,11,12)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTDBNHQZPMBPR-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1OC)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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